molecular formula C9H11ClFN3S B12231242 N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12231242
M. Wt: 247.72 g/mol
InChI Key: CNZRKEKFDKDDDU-UHFFFAOYSA-N
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Description

N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound that features a unique combination of a fluorinated thiophene ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 5-fluoro-2-thiophenemethylamine with 1-methyl-1H-pyrazol-4-carboxaldehyde under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene ring and pyrazole moiety can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-aminothiophene and 2-thiophenemethylamine share structural similarities with N-[(5-fluoro-2-thienyl)methyl]-1-methyl-1H-pyrazol-4-amine.

    Pyrazole Derivatives: Compounds such as 1-methyl-1H-pyrazol-4-amine and 3,5-dimethylpyrazole are structurally related.

Uniqueness

This compound is unique due to the presence of both a fluorinated thiophene ring and a pyrazole moiety, which confer distinct chemical and biological properties. The combination of these two functional groups allows for a wide range of applications and interactions that are not possible with simpler analogs.

Properties

Molecular Formula

C9H11ClFN3S

Molecular Weight

247.72 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H10FN3S.ClH/c1-13-6-7(4-12-13)11-5-8-2-3-9(10)14-8;/h2-4,6,11H,5H2,1H3;1H

InChI Key

CNZRKEKFDKDDDU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=C(S2)F.Cl

Origin of Product

United States

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